molecular formula C9H5F5O3S B14627228 1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(trifluoromethoxy)- CAS No. 56286-63-6

1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(trifluoromethoxy)-

Cat. No.: B14627228
CAS No.: 56286-63-6
M. Wt: 288.19 g/mol
InChI Key: WSIUBSKTFJRRGF-UHFFFAOYSA-N
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Description

1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(trifluoromethoxy)- is a synthetic organic compound that belongs to the class of diketones This compound is characterized by the presence of two fluorine atoms, a thienyl group, and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(trifluoromethoxy)- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thienyl intermediate: The thienyl group is introduced through a reaction between thiophene and a suitable halogenating agent.

    Introduction of the difluoro and trifluoromethoxy groups: These groups are added through nucleophilic substitution reactions using appropriate fluorinating agents and trifluoromethoxy precursors.

    Formation of the diketone structure: The final step involves the formation of the diketone structure through a condensation reaction between the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(trifluoromethoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone to corresponding alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(trifluoromethoxy)- involves interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Reactive intermediates: The compound may form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(methoxy)-
  • 1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(ethoxy)-
  • 1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(trifluoroethoxy)-

Uniqueness

1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(trifluoromethoxy)- is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties, such as increased lipophilicity and stability. This makes it a valuable compound for specific applications where these properties are desired.

Properties

CAS No.

56286-63-6

Molecular Formula

C9H5F5O3S

Molecular Weight

288.19 g/mol

IUPAC Name

4,4-difluoro-1-thiophen-2-yl-4-(trifluoromethoxy)butane-1,3-dione

InChI

InChI=1S/C9H5F5O3S/c10-8(11,17-9(12,13)14)7(16)4-5(15)6-2-1-3-18-6/h1-3H,4H2

InChI Key

WSIUBSKTFJRRGF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)CC(=O)C(OC(F)(F)F)(F)F

Origin of Product

United States

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